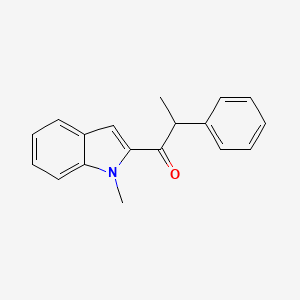![molecular formula C20H30IN3O B14206964 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide CAS No. 824432-48-6](/img/structure/B14206964.png)
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties. It is composed of an imidazolium core with a phenylpropanoyl group and an octyl chain, making it a versatile compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the alkylation of imidazole with an appropriate alkyl halide.
Attachment of the Octyl Chain: The octyl chain is introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the imidazolium core.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the octyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Aplicaciones Científicas De Investigación
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazolium core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can disrupt cellular processes by interfering with membrane integrity or enzyme activity. The phenylpropanoyl group may enhance binding affinity to specific targets, while the octyl chain can facilitate membrane penetration.
Comparación Con Compuestos Similares
Similar Compounds
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The iodide ion may enhance certain reactivity profiles compared to bromide or chloride analogs.
Propiedades
Número CAS |
824432-48-6 |
|---|---|
Fórmula molecular |
C20H30IN3O |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(2R)-N-[8-(2H-imidazol-1-ium-1-yl)octyl]-2-phenylpropanamide;iodide |
InChI |
InChI=1S/C20H29N3O.HI/c1-18(19-11-7-6-8-12-19)20(24)22-13-9-4-2-3-5-10-15-23-16-14-21-17-23;/h6-8,11-12,14,16,18H,2-5,9-10,13,15,17H2,1H3;1H/t18-;/m1./s1 |
Clave InChI |
HSXSPHWCAAESKY-GMUIIQOCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


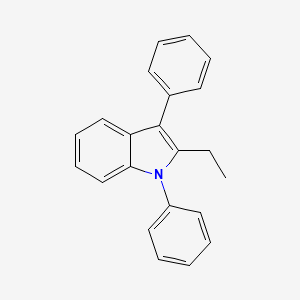
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
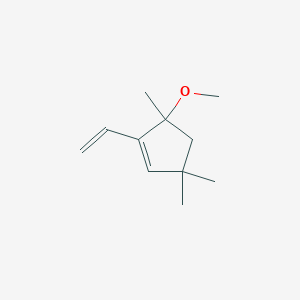
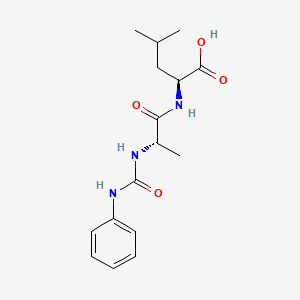
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

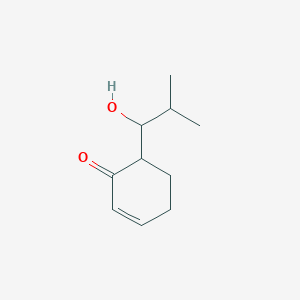

![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
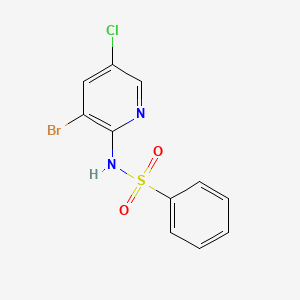
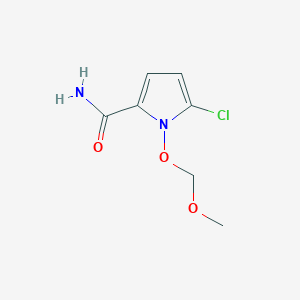
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
